6-Chloro-3-nitro-2,4'-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6 position and a nitro group at the 3 position on one of the pyridine rings. This compound has garnered attention in various fields, including coordination chemistry, material science, and medicinal chemistry due to its unique structural features and reactivity.
The compound is cataloged under the Chemical Abstracts Service number 90679-38-2. It is synthesized from pyridine derivatives through various coupling reactions, often utilizing metal catalysts for enhanced efficiency and yield.
6-Chloro-3-nitro-2,4'-bipyridine belongs to the class of compounds known as bipyridines, which are characterized by two pyridine rings connected by a carbon-carbon bond. These compounds are noted for their versatility in forming coordination complexes with metals and their applications in organic electronics.
The synthesis of 6-Chloro-3-nitro-2,4'-bipyridine typically involves several key methods:
The typical reaction conditions for synthesizing 6-Chloro-3-nitro-2,4'-bipyridine include:
The molecular structure of 6-Chloro-3-nitro-2,4'-bipyridine can be represented with the following data:
Property | Data |
---|---|
Molecular Formula | C10H6ClN3O2 |
Molecular Weight | 235.62 g/mol |
IUPAC Name | 6-chloro-3-nitro-2-pyridin-4-ylpyridine |
InChI Key | WAJUWQHFQNIJIZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1N+[O-])C2=CC=NC=C2)Cl |
The structure features two fused pyridine rings with distinct functional groups that influence its chemical behavior and interactions.
6-Chloro-3-nitro-2,4'-bipyridine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Chloro-3-nitro-2,4'-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can modulate the activity of metalloenzymes. The specific interactions facilitated by the chlorine atom and nitro group allow the compound to influence biological macromolecules' functions and activities .
Physical properties of 6-Chloro-3-nitro-2,4'-bipyridine include:
Chemical properties include:
6-Chloro-3-nitro-2,4'-bipyridine has several notable applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9